1-Chloro-2-(2,2,2-trifluoroethoxy)-4-vinylbenzene
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Overview
Description
1-Chloro-2-(2,2,2-trifluoroethoxy)-4-vinylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a chlorine atom, a trifluoroethoxy group, and a vinyl group
Preparation Methods
The synthesis of 1-Chloro-2-(2,2,2-trifluoroethoxy)-4-vinylbenzene can be achieved through several methods. One common approach involves the reaction of 1-chloro-2,2,2-trifluoroethanol with a suitable vinylbenzene derivative under specific conditions. The reaction typically requires the presence of a base, such as sodium hydroxide, to facilitate the formation of the trifluoroethoxy group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-2-(2,2,2-trifluoroethoxy)-4-vinylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The vinyl group can undergo oxidation to form epoxides or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alkyl derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-(2,2,2-trifluoroethoxy)-4-vinylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(2,2,2-trifluoroethoxy)-4-vinylbenzene involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The vinyl group can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules . These interactions can modulate biological pathways and exert specific effects.
Comparison with Similar Compounds
1-Chloro-2-(2,2,2-trifluoroethoxy)-4-vinylbenzene can be compared with similar compounds such as:
1-Chloro-2-(2,2,2-trifluoroethoxy)ethylbenzene: Similar structure but with an ethyl group instead of a vinyl group.
1-Chloro-2-(2,2,2-trifluoroethoxy)propylbenzene: Contains a propyl group instead of a vinyl group.
1-Chloro-2-(2,2,2-trifluoroethoxy)butylbenzene: Contains a butyl group instead of a vinyl group
Properties
IUPAC Name |
1-chloro-4-ethenyl-2-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O/c1-2-7-3-4-8(11)9(5-7)15-6-10(12,13)14/h2-5H,1,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFPYEUYRSALDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)Cl)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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